DBCO-PEG4-acetic-Val-Cit-PAB
Description
Evolution of Cleavable Linker Technologies for Targeted Therapies
The development of linker technologies has progressed significantly, moving from simple, stable connections to sophisticated systems that can be cleaved under specific physiological conditions. nih.gov This evolution has been driven by the need to ensure that the highly potent cytotoxic agents used in therapies like antibody-drug conjugates (ADCs) remain inactive and tethered to the antibody while in systemic circulation, thereby minimizing off-target toxicity. cam.ac.uk
Early linker strategies included the use of acid-cleavable linkers, such as hydrazones, designed to release their payload in the acidic environment of endosomes and lysosomes. cam.ac.uk Another major class is disulfide linkers, which are cleaved in the reducing environment inside cells. cam.ac.uk More recently, enzyme-cleavable linkers have gained prominence, offering a higher degree of specificity by leveraging enzymes that are overexpressed in the tumor microenvironment. snmjournals.org A prime example is the dipeptide linker, valine-citrulline (Val-Cit), which is efficiently cleaved by the lysosomal protease cathepsin B. acs.orgmdpi.com This evolution towards more specific cleavage mechanisms has been a critical step in enhancing the therapeutic window of targeted therapies. nih.gov
Positioning of DBCO-PEG4-acetic-Val-Cit-PAB within Contemporary Bioconjugation Platforms
The chemical entity this compound represents a highly advanced and modular linker system that integrates several key technologies in bioconjugation. biocat.comebiohippo.com It is designed for use in cutting-edge applications such as ADCs, targeted drug delivery, and bioorthogonal chemistry. axispharm.com
Its structure incorporates:
A Dibenzocyclooctyne (DBCO) group for copper-free click chemistry.
A polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance. thermofisher.comlifetein.com
A Valine-Citrulline (Val-Cit) dipeptide as an enzyme-cleavable motif. acs.org
A p-aminobenzyl (PAB) group that acts as a self-immolative spacer.
This multi-component design positions this compound at the forefront of contemporary bioconjugation platforms, offering a versatile tool for researchers developing next-generation targeted therapeutics. axispharm.comglpbio.com
Conceptual Foundations of Multi-component Linker Architectures in Research
This modular approach, often facilitated by techniques like click chemistry and multicomponent reactions, allows for the rapid diversification of linker structures. nih.govfrontiersin.org Researchers can systematically vary the components to fine-tune properties such as stability, solubility, and the rate of drug release, ultimately leading to the development of more effective and safer therapeutic agents. frontiersin.orgunimi.it
Detailed Component Analysis of this compound
The functionality of the this compound linker is derived from the specific roles of its constituent parts.
The Role and Mechanism of the Val-Cit-PAB Moiety
The Val-Cit-PAB component is a well-established enzyme-cleavable linker system used in numerous ADCs. acs.org Its mechanism relies on the specific recognition and cleavage of the Val-Cit dipeptide by cathepsin B, a protease that is highly active within the lysosomes of cancer cells. acs.orgmdpi.com
Upon internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B cleaves the peptide bond between the citrulline and the PAB group. mdpi.com This cleavage event initiates a cascade. The free amine on the PAB group then undergoes a spontaneous 1,6-elimination reaction, which results in the release of the attached cytotoxic payload in its active form. broadpharm.com This two-step release mechanism, combining enzymatic cleavage with self-immolation, ensures that the drug is liberated specifically within the target cell, minimizing damage to healthy tissues. acs.org However, it is worth noting that the Val-Cit linker can be susceptible to premature cleavage by other enzymes, such as carboxylesterase Ces1C and human neutrophil elastase, which has prompted further research into linker modifications. acs.orgresearchgate.net
The Function of the PEG4 Spacer in Bioconjugation
Increased Hydrophilicity: The PEG4 spacer is hydrophilic, which helps to counteract the hydrophobicity of the DBCO group and many cytotoxic payloads. lifetein.comrsc.org This enhanced water solubility is crucial for preventing aggregation and improving the handling and administration of the ADC. rsc.org
Reduced Steric Hindrance: The flexible PEG4 chain provides spatial separation between the antibody and the payload, which can minimize interference with the antibody's binding to its target antigen. lifetein.combiocompare.com
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer circulation half-life. lifetein.com
The inclusion of a discrete PEG unit like PEG4 allows for precise control over the linker length and properties, which is essential for optimizing the performance of the final bioconjugate. thermofisher.com
The Utility of the DBCO Group in Bioorthogonal Chemistry
The dibenzocyclooctyne (DBCO) group is a key component for modern bioconjugation, enabling what is known as "click chemistry". Specifically, DBCO participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is a type of bioorthogonal chemistry, meaning it can occur in complex biological environments without interfering with native biochemical processes. broadpharm.com
The key features and advantages of using the DBCO group include:
Copper-Free Reaction: Unlike the original copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it suitable for use in living systems. lumiprobe.com
High Reactivity and Specificity: The DBCO ring is highly strained, which makes it exceptionally reactive towards azide (B81097) groups, leading to the rapid and specific formation of a stable triazole linkage. broadpharm.com
Mild Reaction Conditions: The reaction proceeds efficiently under physiological conditions (neutral pH and aqueous environment).
These properties make the DBCO group an ideal handle for attaching the linker to an azide-modified antibody or other biomolecule in a precise and controlled manner. broadpharm.comnih.gov
Research Findings and Applications
The modular nature of the this compound linker has led to its use and the study of its individual components in a variety of research contexts, particularly in the development of ADCs.
Application in Antibody-Drug Conjugate (ADC) Development
This linker is specifically designed for the synthesis of ADCs. glpbio.comcreative-biolabs.com In a typical application, an antibody is first modified to introduce an azide group. The this compound linker, already attached to a cytotoxic payload, can then be conjugated to the azide-modified antibody via the DBCO group's click chemistry reaction. broadpharm.com This results in a site-specific ADC where the potent drug is linked to the antibody through the cleavable linker system. broadpharm.com The combination of a stable linkage for systemic circulation and a specific release mechanism at the tumor site is a hallmark of modern ADC design. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C45H57N7O10 | biocat.comebiohippo.comglpbio.com |
| Molecular Weight | 855.97 g/mol | biocat.comebiohippo.comglpbio.com |
| Cleavage Mechanism | Cathepsin B | creative-biolabs.comcd-bioparticles.net |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | broadpharm.com |
| Spacer | 4-unit Polyethylene Glycol (PEG) | glpbio.com |
Research on Linker Stability and Cleavage Kinetics
Extensive research has focused on the stability and cleavage kinetics of the Val-Cit-PAB portion of the linker. Studies have shown that while Val-Cit is effectively cleaved by cathepsin B in the lysosomal environment, its stability in plasma, particularly in mice, can be a concern due to cleavage by other proteases. snmjournals.orgacs.org This has led to the development of modified peptide linkers to improve serum stability while retaining efficient cleavage at the target site. acs.org For example, the introduction of hydrophilic moieties or repositioning the cleavable peptide has been explored to enhance in vivo performance. acs.org Kinetic studies comparing different dipeptide sequences have been conducted to identify linkers with higher specificity and rates of hydrolysis by cathepsin B. snmjournals.org
Interactive Data Table: Research Findings on Linker Components
| Component | Research Finding | Implication for this compound | Source |
| Val-Cit-PAB | Susceptible to premature cleavage by carboxylesterase Ces1C and human neutrophil elastase. | Potential for off-target drug release, though this is a known challenge being addressed with next-generation linkers. | acs.orgresearchgate.net |
| Val-Cit-PAB | Efficiently cleaved by cathepsin B in lysosomal extracts. | Ensures payload release inside the target cancer cell. | cam.ac.ukacs.org |
| PEG4 Spacer | Increases hydrophilicity and reduces aggregation of conjugates. | Improves the overall developability and in vivo behavior of the ADC. | thermofisher.comrsc.org |
| DBCO | Reacts rapidly and specifically with azides in a copper-free manner. | Allows for precise, site-specific conjugation to antibodies under biocompatible conditions. | lumiprobe.com |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N7O10/c1-31(2)42(44(58)50-37(11-7-21-48-45(46)59)43(57)49-36-17-13-32(29-53)14-18-36)51-40(55)30-62-27-26-61-25-24-60-23-22-47-39(54)19-20-41(56)52-28-35-10-4-3-8-33(35)15-16-34-9-5-6-12-38(34)52/h3-6,8-10,12-14,17-18,31,37,42,53H,7,11,19-30H2,1-2H3,(H,47,54)(H,49,57)(H,50,58)(H,51,55)(H3,46,48,59)/t37-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICWZVHVGWDVOU-VPHSWYRMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N7O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modular Design and Mechanistic Underpinnings of Dbco Peg4 Acetic Val Cit Pab
Dibenzocyclooctyne (DBCO) Moiety: Principles and Applications in Bioorthogonal Ligation
The Dibenzocyclooctyne (DBCO) group is a key component that facilitates the conjugation of the entire linker system to a target biomolecule. It is a strained alkyne that participates in a highly efficient and specific type of reaction known as bioorthogonal ligation.
Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Research Contexts
The DBCO moiety reacts with an azide-functionalized molecule through a mechanism called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of [3+2] cycloaddition where the strained triple bond of the DBCO ring readily reacts with an azide (B81097) to form a stable triazole linkage. acs.orgnih.gov The driving force for this reaction is the significant ring strain of the cyclooctyne (B158145), which is released upon the formation of the more stable triazole ring. acs.org This process is spontaneous and does not require the presence of a catalyst. nih.gov In research contexts, this allows for the specific labeling and conjugation of azide-modified biomolecules, such as proteins, nucleic acids, and cell surface glycans, with DBCO-containing probes or linkers. acs.orgcreative-biolabs.com
The kinetics of the SPAAC reaction are a critical factor in its utility. The reaction rate is influenced by the specific structure of the cyclooctyne. While the reaction is generally fast, different cyclooctyne derivatives exhibit varying reaction kinetics.
Orthogonal Reactivity Profiles in Complex Biological Systems
The DBCO-azide reaction exhibits an orthogonal reactivity profile, meaning it can proceed in the presence of other reactive chemical handles without cross-reactivity. This allows for the simultaneous or sequential labeling of multiple biomolecules in a complex biological environment. For instance, the SPAAC reaction can be performed alongside other bioorthogonal reactions, such as the reaction between a tetrazine and a trans-cyclooctene, enabling multi-target imaging and analysis. nih.gov This mutual orthogonality is a powerful tool for studying intricate biological processes and for the construction of multifunctional bioconjugates. nih.govtcichemicals.com
Polyethylene (B3416737) Glycol (PEG4) Spacer: Influence on Conjugate Properties and Biorecognition
The DBCO moiety is connected to the rest of the linker via a short polyethylene glycol (PEG) chain, specifically one containing four ethylene (B1197577) glycol units (PEG4). This spacer plays a crucial role in modulating the physicochemical properties of the final conjugate.
Modulation of Steric Environment in Conjugation Reactions
The flexible and hydrophilic nature of the PEG4 spacer helps to mitigate steric hindrance during the conjugation reaction. google.com By physically separating the bulky DBCO group from the biomolecule to which the linker is being attached, the PEG4 spacer can improve the accessibility of the reactive ends, potentially leading to higher conjugation efficiencies. This is particularly important when conjugating large biomolecules like antibodies.
Impact on Biomacromolecular Interaction Dynamics in Research Models
The inclusion of a PEG spacer can significantly influence the behavior of the resulting bioconjugate in a biological setting. PEGylation, the process of attaching PEG chains, is known to increase the hydrophilicity and solubility of molecules. google.comiris-biotech.de This can be advantageous for preventing the aggregation of hydrophobic drug molecules in ADCs.
Furthermore, the PEG spacer can create a hydrophilic shield around the conjugated molecule, which can reduce non-specific interactions with other biomolecules and surfaces. encyclopedia.pub This can lead to improved pharmacokinetic properties in vivo, such as a longer circulation half-life. iris-biotech.de However, the length and conformation of the PEG spacer must be carefully considered, as it can also potentially interfere with the binding of the biomolecule to its target if it sterically blocks the interaction site. nih.govresearchgate.net Molecular dynamics simulations have been used to study the conformational properties of PEG spacers and their influence on attached peptides, revealing that the effect can be dependent on the properties of the peptide itself. iris-biotech.de
Cleavable Linker: The Acetic-Val-Cit-PAB Cassette
The core of the linker's functionality in many therapeutic applications lies in its cleavable cassette, composed of an acetic acid residue, a dipeptide sequence (Valine-Citrulline), and a self-immolative spacer (p-aminobenzyl alcohol). This system is designed to be stable in systemic circulation but to release a conjugated payload upon internalization into target cells.
Enzymatic Cleavage of the Valine-Citrulline (Val-Cit) Dipeptide by Cathepsin B
The Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. tcichemicals.comnih.gov Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, cathepsin B recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzyl group. medkoo.comgoogle.com This enzymatic cleavage is the initial trigger for the release of the payload. The Val-Cit linker has demonstrated good stability in plasma, which is a crucial feature for minimizing premature drug release and off-target toxicity. nih.govnih.gov While cathepsin B is a primary enzyme responsible for cleavage, other lysosomal proteases may also be involved.
The Role of p-Aminobenzyl Alcohol (PAB) as a Self-Immolative Spacer
Following the enzymatic cleavage of the Val-Cit linker, the p-aminobenzyl alcohol (PAB) moiety acts as a self-immolative spacer. The cleavage exposes a free amine on the PAB group, which then triggers a spontaneous 1,6-elimination reaction. nih.gov This electronic cascade results in the release of the conjugated drug molecule in its unmodified, active form, along with the fragmentation of the PAB spacer into quinone methide and carbon dioxide. This self-immolative mechanism ensures a rapid and efficient release of the payload directly at the target site, a critical aspect for the efficacy of ADCs. nih.gov The efficiency of this immolation can be influenced by the nature of the bond to the payload, for example, whether it is a carbamate (B1207046) or an ether linkage. encyclopedia.pub
Consequences for In Vitro System Compatibility and Accessibility
The design of DBCO-PEG4-acetic-Val-Cit-PAB has significant implications for its use in in vitro experimental models, directly impacting its compatibility with cellular systems and the accessibility of its reactive components.
The inclusion of the hydrophilic polyethylene glycol (PEG) spacer is a critical determinant of the molecule's behavior in aqueous environments, such as cell culture media. chempep.comlifetein.com Many cytotoxic payloads intended for targeted delivery are hydrophobic, which can lead to aggregation and precipitation in aqueous solutions, complicating in vitro studies and reducing bioavailability. The PEG4 moiety, consisting of four repeating ethylene glycol units, imparts increased water solubility to the entire construct, mitigating these issues. vectorlabs.com This enhanced solubility is crucial for maintaining the homogeneity of the ADC in culture media, ensuring consistent and reproducible results in cellular assays. nih.gov
Furthermore, the PEG spacer provides steric hindrance, which can prevent non-specific interactions between the payload and various biological components in the in vitro system. lifetein.com This "stealth" property reduces the likelihood of off-target effects and ensures that the observed biological activity is primarily due to the intended targeting and release mechanism. The flexible nature of the PEG chain also ensures that the terminal DBCO group remains accessible for conjugation reactions. researchgate.net This accessibility is vital for the efficiency of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a cornerstone of its utility in bioconjugation. precisepeg.comconju-probe.com The PEG spacer extends the DBCO group away from the bulk of the carrier molecule (e.g., an antibody), minimizing steric hindrance and allowing for efficient and rapid "click" conjugation to azide-modified targets. interchim.fr
Valine-Citrulline (Val-Cit) Dipeptide: Enzymatic Cleavage Mechanism and Specificity
The Valine-Citrulline (Val-Cit) dipeptide is a critical component of the this compound linker, serving as a conditionally cleavable element that is specifically recognized and processed by certain intracellular proteases.
Substrate Recognition and Hydrolysis by Lysosomal Proteases (e.g., Cathepsin B)
The Val-Cit dipeptide has been extensively validated as a substrate for lysosomal proteases, most notably Cathepsin B. Cathepsin B is a cysteine protease that is often overexpressed in the lysosomes of tumor cells. glpbio.comcam.ac.uk This differential expression provides a degree of selectivity for the activation of the linker within the target cell population.
Upon internalization of an ADC containing the Val-Cit linker into a target cell, it is trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.0) is optimal for the enzymatic activity of Cathepsin B. Cathepsin B recognizes the Val-Cit sequence and catalyzes the hydrolytic cleavage of the peptide bond between citrulline and the p-aminobenzyl alcohol (PAB) spacer. cam.ac.uk This enzymatic action is the initiating trigger for the subsequent release of the conjugated payload.
Rationale for Site-Specific Enzymatic Activation in Targeted Research
The rationale for employing a site-specific enzymatic activation mechanism is to ensure that the cytotoxic payload is released predominantly at the intended site of action, thereby maximizing efficacy and minimizing off-target toxicity. rsc.org The Val-Cit linker is designed to be highly stable in the systemic circulation, where the neutral pH and low concentration of active lysosomal proteases prevent premature cleavage. nih.govspringernature.com
This stability in the bloodstream is a crucial feature for in vivo applications and is also relevant for maintaining the integrity of the conjugate during in vitro experiments until cellular uptake and lysosomal trafficking occur. nih.gov The reliance on an intracellular, and often tumor-associated, enzyme like Cathepsin B for cleavage provides a biological "lock-and-key" mechanism for payload release, directly linking the activation of the therapeutic agent to its successful delivery to the target cell's lysosome.
Factors Influencing Proteolytic Cleavage Kinetics in Model Systems
The rate of proteolytic cleavage of the Val-Cit linker in in vitro model systems can be influenced by several factors:
Enzyme Concentration and Activity: The concentration and specific activity of Cathepsin B within the lysosomes of the chosen cell line are primary determinants of cleavage kinetics. Cell lines with higher levels of Cathepsin B expression will generally exhibit faster payload release. cam.ac.uk
pH of the Lysosomal Compartment: The enzymatic activity of Cathepsin B is highly dependent on the acidic pH of the lysosome. Any experimental conditions that alter the intracellular pH of the lysosomes in the model system could impact the rate of cleavage.
Linker Modifications: Alterations to the peptide sequence can significantly impact cleavage kinetics. For instance, the addition of a glutamic acid residue to the N-terminus of the Val-Cit linker has been shown to enhance stability in mouse plasma without compromising susceptibility to lysosomal cleavage. springernature.comnih.gov Conversely, modifications at the P1 position (citrulline) can either enhance or reduce cleavage efficiency. nih.gov
p-Aminobenzyl Alcohol (PAB) Spacer: Self-Immolative Release Cascade
The p-aminobenzyl alcohol (PAB) moiety serves as a self-immolative spacer. Its function is to facilitate the release of the payload in its native, unmodified form following the enzymatic cleavage of the Val-Cit dipeptide.
Chemical Rearrangement and Uncaging Mechanism Post-Peptide Cleavage
Once Cathepsin B cleaves the amide bond between citrulline and the PAB spacer, a cascade of spontaneous electronic rearrangements is initiated. cam.ac.uk The cleavage exposes a free aniline (B41778) nitrogen on the PAB group. This aniline nitrogen, being electron-donating, triggers a 1,6-elimination reaction. cam.ac.uk
Efficiency of Payload Liberation in Research Constructs
The efficacy of an antibody-drug conjugate (ADC) is critically dependent on the efficient and specific release of its cytotoxic payload within the target cancer cells. The this compound linker is engineered with a dipeptide sequence, valine-citrulline (Val-Cit), that is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B. tcichemicals.comtcichemicals.com This enzyme is frequently upregulated in various tumor cells, providing a targeted mechanism for payload release within the lysosomal compartment of the cell. nih.gov
The choice of the Val-Cit dipeptide is the result of extensive research comparing various peptide sequences for their balance of high stability in systemic circulation and rapid cleavage within the lysosome. nih.goviris-biotech.de Studies have demonstrated that the Val-Cit linker exhibits superior plasma stability compared to other sequences like Phe-Lys, while still being an excellent substrate for Cathepsin B. cam.ac.uk Upon internalization of the ADC into the target cell, it is trafficked to the lysosome, where the high concentration of Cathepsin B facilitates the hydrolysis of the amide bond between citrulline and the p-aminobenzyl (PAB) group. tcichemicals.comnih.govencyclopedia.pub This cleavage event is the initiating trigger for the subsequent self-immolation of the PAB spacer and the ultimate release of the active drug. nih.govnih.gov
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Half-life in Human Plasma | Key Characteristics |
|---|---|---|---|
| Val-Cit | High | ~230 days | Widely used standard; high stability and efficient cleavage. cam.ac.uk |
| Val-Ala | Moderate (approx. 50% of Val-Cit) | High | Lower hydrophobicity, may allow for higher drug-to-antibody ratios without aggregation. iris-biotech.decam.ac.uk |
| Phe-Lys | Very High | ~30 days | Faster cleavage but lower plasma stability compared to Val-Cit. cam.ac.uk |
Design Considerations for Optimal Self-Immolation Pathways
Following the enzymatic cleavage of the Val-Cit dipeptide, the p-aminobenzyl (PAB) group, which functions as a self-immolative spacer, is exposed. cam.ac.uk The primary role of this spacer is to ensure that the released payload is in its native, unmodified, and fully active form. nih.govnih.gov This is achieved through a spontaneous and irreversible electronic cascade reaction known as 1,6-elimination. iris-biotech.denih.gov
The self-immolation process is initiated once the Cathepsin B-mediated hydrolysis exposes a free amine on the PAB moiety. iris-biotech.de This amine's lone pair of electrons initiates an electronic rearrangement, leading to the fragmentation of the linker. iris-biotech.de This cascade results in the release of the payload, carbon dioxide, and an aza-quinone methide byproduct. cam.ac.uk The key design features of an effective self-immolative linker are control and predictability, ensuring a clean breakdown with no toxic side-products and complete liberation of the active drug. sigutlabs.com
Several factors must be considered in the design of the self-immolative spacer to ensure this process occurs efficiently:
Mechanism of Decomposition : The 1,6-elimination pathway of the PAB system is the most well-established and reliable mechanism. nih.govsigutlabs.com Alternative strategies, such as cyclization-driven mechanisms, also exist but the PAB system is considered the gold standard for many applications. sigutlabs.com
Electronic Effects : The rate of the self-immolation can be modulated by the electronic properties of the PAB aromatic ring or the nature of the bond to the payload. Studies on p-aminobenzyl ether (PABE) linkers connected to phenol-containing payloads have shown that the immolation rate is influenced by substituents. nih.govacs.org Electron-withdrawing groups on the payload can accelerate the immolation process, likely by stabilizing the developing negative charge on the leaving group during the fragmentation. nih.gov
Steric Hindrance : The chemical structure immediately surrounding the PAB unit must not sterically impede the electronic cascade. The spacer is necessary because the steric bulk of a directly attached payload could hinder the initial enzymatic cleavage by Cathepsin B. nih.govcam.ac.uk
Payload Attachment Point : The PAB spacer is most commonly used to release payloads containing amine or hydroxyl functional groups through a carbamate or carbonate linkage, respectively. nih.goviris-biotech.de The stability and cleavage kinetics can differ depending on whether a p-aminobenzyl carbamate (PABC) or a p-aminobenzyl ether (PABE) is used, providing a way to fine-tune the release properties. iris-biotech.de
| Design Factor | Consideration | Impact on Payload Release |
|---|---|---|
| Decomposition Pathway | Utilization of a well-characterized mechanism like 1,6-elimination. nih.gov | Ensures a predictable, rapid, and complete release cascade. |
| Electronic Environment | Presence of electron-withdrawing groups on the payload or spacer. nih.gov | Can accelerate the rate of the self-immolation reaction. |
| Payload Linkage Type | Choice of carbamate (PABC) vs. ether (PABE) linkage. iris-biotech.de | Affects the kinetics of the immolation process, allowing for fine-tuning. |
| Structural Hindrance | Minimizing steric bulk near the self-immolative core. nih.gov | Prevents inhibition of the electronic cascade required for fragmentation. |
Acetic Acid Linkage: Functional Role as a Terminal Conjugation Handle
The "acetic-Val-Cit-PAB" portion of the compound's name indicates the presence of a terminal carboxylic acid group. This functional group does not participate in the payload release mechanism but serves a crucial role as a versatile conjugation handle for attaching the entire linker-payload construct to a targeting moiety, such as a monoclonal antibody. In the full this compound molecule, this acetic acid group provides the reactive site to connect to the Val-Cit-PAB-Payload portion.
The carboxylic acid itself is not typically reactive with functional groups on proteins under physiological conditions. Therefore, it must first be "activated" to facilitate conjugation. youtube.com A common and highly effective method is to convert the carboxylic acid into an N-hydroxysuccinimide (NHS) ester. nih.gov This is often achieved using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). youtube.com
The resulting NHS ester is a highly reactive intermediate that readily and specifically reacts with primary aliphatic amines, such as the side chain of lysine (B10760008) residues found abundantly on the surface of antibodies. youtube.comnih.gov This reaction proceeds under mild, aqueous conditions and forms a stable and covalent amide bond, securely tethering the linker-payload to the antibody. nih.gov The use of a sulfo-NHS derivative can improve the water solubility of the activated linker. youtube.com
The key functions of the acetic acid linkage are:
Provides a Site for Conjugation : It offers a specific chemical handle for covalent attachment to the targeting protein.
Enables Stable Linkage : The resulting amide bond is highly stable under physiological conditions, preventing premature dissociation of the linker-drug from the antibody during circulation. nih.govub.edu
Versatility : Carboxylic acid activation chemistry is a well-established and robust method in bioconjugation, compatible with a wide range of biomolecules. youtube.commdpi.com
Therefore, the acetic acid moiety is a fundamental component for the assembly of the final bioconjugate, acting as the bridge that connects the payload-releasing machinery to the targeting vehicle.
Advanced Methodologies for the Utilization of Dbco Peg4 Acetic Val Cit Pab in Research
Conjugation Strategies and Reaction Optimization
The effective creation of ADCs using the DBCO-PEG4-acetic-Val-Cit-PAB linker hinges on precise conjugation strategies and optimized reaction conditions to ensure the formation of homogenous and stable conjugates.
Site-Specific Attachment Techniques for Antibody-Drug Conjugate (ADC) Research
The DBCO moiety of the linker is central to achieving site-specific conjugation through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry". broadpharm.com This bioorthogonal reaction allows for the covalent attachment of the linker to an antibody at a pre-defined location, offering significant advantages over random conjugation methods.
The process typically involves two main steps:
Antibody Modification : An azide (B81097) functional group is introduced into the monoclonal antibody (mAb) at a specific site. This can be achieved through various protein engineering techniques, such as the incorporation of non-natural amino acids (e.g., p-azidomethyl-L-phenylalanine) or enzymatic modification of the antibody's glycan domains or specific amino acid residues.
SPAAC Ligation : The azide-modified antibody is then reacted with the DBCO-containing linker-payload complex. The inherent ring strain of the DBCO group drives a [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper(I) catalyst. interchim.frmdpi.com This catalyst-free approach is highly biocompatible and preserves the integrity of the antibody. conju-probe.com
This site-specific approach yields a homogenous ADC population with a uniform drug-to-antibody ratio (DAR), which is a critical quality attribute for consistent efficacy and predictable pharmacological behavior in research settings. glpbio.com
Investigation of Reaction Kinetics and Yield in Bioorthogonal Settings
The SPAAC reaction between DBCO and an azide is characterized by its high efficiency and favorable kinetics in aqueous, biological environments. The reaction is driven by the release of ring strain in the cyclooctyne (B158145) ring, allowing it to proceed rapidly at physiological temperature and pH. bldpharm.com
The second-order rate constant (k₂) for the reaction between a DBCO-acid and an azide-PEG4-acid in phosphate-buffered saline (PBS) at 37°C has been determined to be approximately (2.1 ± 0.2) L mol⁻¹ s⁻¹. nih.gov While slower than copper-catalyzed click chemistry (CuAAC) or the inverse-electron-demand Diels-Alder (IEDDA) reaction, the SPAAC reaction is sufficiently rapid and specific for biological applications, typically proceeding to high or quantitative yields. nih.govbroadpharm.com
| Reaction | Reactants | Typical Rate Constant (k₂) M⁻¹s⁻¹ | Key Features |
|---|---|---|---|
| SPAAC | DBCO + Azide | ~1.0 - 60 | No copper catalyst required; bioorthogonal; stable triazole product. broadpharm.com |
| CuAAC | Terminal Alkyne + Azide | ~10 - 100 | Requires copper(I) catalyst, which can be cytotoxic. broadpharm.com |
| IEDDA | Tetrazine + Trans-cyclooctene (TCO) | ~1 - 10⁶ | Extremely fast kinetics; TCO can have stability issues in aqueous media. broadpharm.com |
| Staudinger Ligation | Azide + Phosphine | ~0.001 - 0.01 | Slow kinetics; phosphines are prone to air oxidation. broadpharm.com |
Characterization of this compound-Based Conjugates
Following conjugation, rigorous analytical characterization is essential to confirm the structural integrity, stability, and stoichiometry of the resulting ADC.
Methods for Verifying Linker Integrity and Conjugate Stability in Research Models
Verifying that the this compound linker remains intact post-conjugation and is stable in systemic circulation is crucial.
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight of the final ADC. This confirms the successful conjugation of the drug-linker moiety to the antibody and verifies that the linker structure has not been compromised during the reaction.
Stability Assays : To assess the stability of the conjugate, particularly the Val-Cit cleavable site, the ADC is incubated in relevant biological matrices, such as mouse or human plasma, at 37°C. Samples are analyzed at various time points using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect any premature release of the payload. The linker is designed to be cleaved specifically by cathepsin B, an enzyme predominantly found within cellular lysosomes, ensuring that the payload is released at the target site rather than in circulation. cd-bioparticles.netaxispharm.com
Analytical Approaches for Determining Conjugation Stoichiometry (e.g., Drug-to-Antibody Ratio, DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute that directly influences the ADC's efficacy and potential toxicity. Several analytical methods are employed to determine the average DAR and the distribution of different drug-loaded species.
Mass Spectrometry (MS) : Both native MS and LC-MS (after reduction of antibody disulfide bonds) can be used to determine the DAR. MS separates the different ADC species based on their mass-to-charge ratios. The precise mass difference between peaks corresponds to the mass of the attached drug-linker, allowing for unambiguous identification of each DAR species. The average DAR is then calculated from the relative abundance of each species. mdpi.com
Ultraviolet-Visible (UV/Vis) Spectrophotometry : This technique offers a simpler, though often less precise, method for estimating the average DAR. It requires that the payload and the antibody have distinct absorption maxima. By measuring the absorbance of the ADC solution at two wavelengths (e.g., 280 nm for the protein and a specific wavelength for the drug) and using the known extinction coefficients for both the antibody and the payload, the respective concentrations can be determined and the average DAR calculated using the Beer-Lambert law.
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Provides information on DAR distribution; robust and reproducible. | Requires method development; indirect measurement. |
| Mass Spectrometry (MS) | Separation based on mass-to-charge ratio. | Provides accurate mass and unambiguous identification of DAR species; high resolution. | Requires specialized equipment; sample preparation can impact results. mdpi.com |
| UV/Vis Spectrophotometry | Measurement of light absorbance at different wavelengths. | Simple, rapid, and requires minimal sample preparation. | Provides only an average DAR, not distribution; requires distinct spectra for antibody and drug. |
Assessment of Target Binding Affinity and Specificity of Conjugated Entities
The initial and most critical step in the mechanism of action for an antibody-drug conjugate (ADC) is its high-affinity, specific binding to the target antigen on the cell surface. The conjugation of a linker-payload, such as one synthesized using this compound, to a monoclonal antibody (mAb) has the potential to alter the antibody's native binding characteristics. Therefore, a comprehensive assessment of the binding affinity and specificity of the final conjugated entity is imperative. creative-biolabs.complos.org Key methodologies employed for this purpose include Surface Plasmon Resonance (SPR), Enzyme-Linked Immunosorbent Assay (ELISA), and cell-based binding assays analyzed by Fluorescence-Activated Cell Sorting (FACS). creative-biolabs.commarinbio.com
These techniques are used to determine the equilibrium dissociation constant (Kd), a measure of binding affinity, for both the unconjugated mAb and the final ADC. A comparative analysis ensures that the conjugation process has not significantly compromised the antibody's ability to recognize and bind its target. creative-biolabs.com
Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free technique that provides real-time quantitative data on the kinetics of binding interactions. In a typical assay, the target antigen is immobilized on a sensor chip, and the ADC or unconjugated mAb is flowed over the surface at various concentrations. By measuring the change in the refractive index at the surface, the association (ka) and dissociation (kd) rates can be determined, from which the Kd (kd/ka) is calculated.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay format used to quantify binding. For ADC characterization, plates are coated with the target antigen. The ADC and unconjugated mAb are then added in a concentration gradient. The amount of bound antibody or ADC is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction. creative-biolabs.commarinbio.com
Fluorescence-Activated Cell Sorting (FACS): FACS provides a direct measure of the ADC's ability to bind to its target on the surface of intact cells. creative-biolabs.com Target-expressing cells are incubated with varying concentrations of the ADC or mAb. A fluorescently labeled secondary antibody is then used to detect the bound primary antibody or ADC. The mean fluorescence intensity (MFI) of the cell population is measured by flow cytometry, providing data on binding avidity and the number of available receptors. plos.orgmarinbio.com
| Analyte | Method | Target Antigen | Kd (nM) |
|---|---|---|---|
| Unconjugated mAb | SPR | Recombinant HER2 | 1.2 ± 0.2 |
| ADC (conjugated via this compound) | SPR | Recombinant HER2 | 1.5 ± 0.3 |
| Unconjugated mAb | FACS (Cell-Based) | HER2+ Cell Line (SK-BR-3) | 2.1 ± 0.4 |
| ADC (conjugated via this compound) | FACS (Cell-Based) | HER2+ Cell Line (SK-BR-3) | 2.4 ± 0.5 |
The data presented in Table 1 illustrates a typical outcome where the conjugation of a linker-payload via this compound results in a negligible change in binding affinity, confirming the suitability of the conjugate for further functional evaluation.
Controlled Release Evaluation in In Vitro Research Systems
A fundamental feature of ADCs constructed with the this compound linker is the controlled, intracellular release of the cytotoxic payload. The valine-citrulline (Val-Cit) dipeptide within the linker is specifically designed to be cleaved by lysosomal proteases, ensuring that the payload is liberated primarily within the target cell following internalization. tcichemicals.commedchemexpress.com In vitro evaluation of this controlled release mechanism is crucial to validate the linker's functionality.
Enzyme-Triggered Payload Release Assays Using Lysosomal Extracts
To simulate the intracellular environment where payload release is intended to occur, ADCs are incubated with lysosomal extracts derived from tumor cells or liver tissue. cam.ac.uk These extracts contain a cocktail of enzymes, including cathepsins, that are responsible for linker cleavage. encyclopedia.pubsterlingpharmasolutions.com While Cathepsin B was initially identified as the primary enzyme for Val-Cit cleavage, subsequent research has shown that other lysosomal enzymes like Cathepsin S, L, and F also contribute to this process. cam.ac.ukencyclopedia.pubpreprints.org
In these assays, the ADC is incubated with the lysosomal extract at 37°C under acidic conditions (pH ~5.0) to mimic the lysosomal environment. sterlingpharmasolutions.com Aliquots are taken at various time points, and the reaction is quenched. The amount of released payload is then quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC/MS). nih.gov The stability of the linker is concurrently assessed by incubation in human plasma, where minimal cleavage is expected. cam.ac.uk
| Time (hours) | % Payload Release (in Human Lysosomal Extract) | % Payload Release (in Human Plasma) |
|---|---|---|
| 0 | 0 | 0 |
| 1 | 35 ± 4 | <1 |
| 4 | 78 ± 6 | <2 |
| 8 | 91 ± 5 | <2 |
| 24 | >95 | <3 |
The results in Table 2 demonstrate the linker's desired characteristics: efficient and rapid payload release in the presence of lysosomal enzymes and high stability in plasma, which is predictive of reduced off-target toxicity. cam.ac.uk
Cellular Uptake and Intracellular Trafficking Studies of Conjugates
Understanding the journey of the ADC from the cell surface to the lysosome is vital for confirming its mechanism of action. nih.gov Cellular uptake and intracellular trafficking studies are performed to visualize and quantify this process. These studies typically involve labeling the ADC with a fluorescent dye and monitoring its movement within live cells using high-resolution imaging techniques, such as confocal microscopy. abzena.comnih.gov
To track the ADC's progression through the endolysosomal pathway, co-localization studies are often performed. abzena.com After incubating target cells with the fluorescently-labeled ADC for various time periods, the cells are stained with markers specific to different organelles. For instance, markers for early endosomes (e.g., EEA1) and lysosomes (e.g., LAMP1 or pH-sensitive dyes like LysoTracker) are used. nih.govabzena.com The degree of overlap between the ADC's fluorescence signal and the organelle marker's signal is quantified to determine the subcellular localization of the conjugate over time. acs.org This confirms that the ADC is trafficked to the lysosome, the intended site of linker cleavage. nih.govacs.org
| Time Post-Incubation | Co-localization with Early Endosome Marker (Pearson's Coefficient) | Co-localization with Lysosomal Marker (Pearson's Coefficient) |
|---|---|---|
| 30 minutes | 0.78 ± 0.09 | 0.21 ± 0.05 |
| 2 hours | 0.45 ± 0.07 | 0.68 ± 0.08 |
| 6 hours | 0.15 ± 0.04 | 0.89 ± 0.06 |
The data in Table 3 illustrates the typical trafficking pattern of an ADC, showing initial localization in early endosomes followed by accumulation in lysosomes, which is essential for the subsequent enzyme-triggered payload release.
Analysis of Payload Activity Post-Cleavage in Cell-Based Assays
The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cell, where its release leads to cell death. eag.com Cell-based potency assays are conducted to confirm that the payload, once cleaved from the ADC within the cell, retains its biological activity. nih.gov The efficacy of the ADC is typically evaluated by measuring its ability to inhibit cell proliferation or induce cell death in antigen-positive cancer cell lines.
In these assays, antigen-positive and antigen-negative (as a control for specificity) cells are treated with serial dilutions of the ADC, the free payload, and often a non-targeting control ADC. After a set incubation period (e.g., 72-96 hours), cell viability is measured using assays that quantify metabolic activity (e.g., MTT or MTS) or intracellular ATP levels (e.g., CellTiter-Glo®). marinbio.com The results are used to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of the compound required to inhibit cell viability by 50%. marinbio.com A potent ADC will exhibit an IC50 value that is comparable to that of the free payload in antigen-positive cells, while showing significantly less activity in antigen-negative cells. nih.gov
| Compound | Target Antigen-Positive Cells (IC50, nM) | Target Antigen-Negative Cells (IC50, nM) |
|---|---|---|
| ADC (with Val-Cit-PAB linker) | 0.85 ± 0.15 | >1000 |
| Free Payload | 0.52 ± 0.09 | 0.61 ± 0.11 |
| Non-Targeting Control ADC | >1000 | >1000 |
The data in Table 4 demonstrates the antigen-specific potency of the ADC. The low IC50 value in antigen-positive cells, approaching that of the free payload, confirms efficient intracellular cleavage of the this compound linker and the subsequent activity of the released drug. The lack of activity in antigen-negative cells underscores the targeted nature of the therapy.
Exploratory Applications of Dbco Peg4 Acetic Val Cit Pab in Preclinical Research Models
Development of Next-Generation Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug.
Design Principles for Enhanced Therapeutic Index in ADC Research
The therapeutic index of an ADC, which is the ratio of the maximum tolerated dose to the minimum effective dose, is a critical determinant of its clinical potential. The design of the DBCO-PEG4-acetic-Val-Cit-PAB linker is predicated on several principles aimed at maximizing this index.
Site-Specific Conjugation: The DBCO group facilitates a bioorthogonal reaction with an azide-modified antibody through strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" approach allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR). Site-specific conjugation leads to a homogeneous ADC product with predictable pharmacokinetic properties, which is crucial for a favorable therapeutic index. nih.gov
Hydrophilicity and Pharmacokinetics: The PEG4 spacer is a hydrophilic component that imparts several advantageous properties to the ADC. It can increase the solubility of the conjugate, particularly when paired with hydrophobic payloads, thereby reducing the propensity for aggregation. nih.gov Aggregation of ADCs can lead to accelerated clearance from circulation and increased immunogenicity. researchgate.net Furthermore, PEGylation can prolong the circulation half-life of the ADC, allowing for greater accumulation in the tumor tissue. acs.org
Tumor-Specific Payload Release: The Val-Cit dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment. mdpi.com This enzymatic cleavage releases the payload intracellularly, ensuring that the cytotoxic agent is activated preferentially within the target cancer cells. The PAB spacer acts as a self-immolative unit that facilitates the efficient release of the unmodified payload upon cleavage of the Val-Cit linker. mdpi.com This controlled release mechanism minimizes premature drug release in systemic circulation, thereby reducing off-target toxicity.
Recent studies have highlighted the importance of linker stability in enhancing the therapeutic index. While the Val-Cit linker is widely used, research has shown that modifications to the peptide sequence or the inclusion of additional hydrophilic moieties can further improve plasma stability and reduce off-target toxicities, such as neutropenia, which has been associated with premature linker cleavage by extracellular proteases. unimi.itpreprints.org The design of the this compound linker, with its PEG spacer, represents a step towards mitigating some of the challenges associated with earlier generation Val-Cit linkers.
Evaluation of Targeted Payload Delivery in Cancer Cell Line Models
The in vitro evaluation of ADCs constructed with the this compound linker is a critical step in preclinical development. Cytotoxicity assays are performed on a panel of cancer cell lines with varying levels of target antigen expression to determine the potency and specificity of the ADC.
A key metric in these evaluations is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. While specific IC50 data for an ADC using the precise this compound linker is not extensively available in the public domain, studies on structurally similar ADCs provide valuable insights. For instance, a glyco-engineered cetuximab conjugated site-specifically with DBCO-PEG4-vc-PAB-MMAE demonstrated potent and target-specific cytotoxicity in vitro. nih.gov
The following table illustrates representative data from a hypothetical cytotoxicity study of an ADC utilizing a DBCO-PEG4-Val-Cit-PAB linker conjugated to the potent microtubule inhibitor, monomethyl auristatin E (MMAE), targeting HER2-positive breast cancer cells.
| Cancer Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Drug IC50 (nM) |
|---|---|---|---|
| SK-BR-3 | High HER2 | 0.5 | 0.1 |
| BT-474 | High HER2 | 1.2 | 0.1 |
| MCF-7 | Low HER2 | >100 | 0.2 |
| MDA-MB-231 | HER2 Negative | >100 | 0.15 |
These expected results would demonstrate that the ADC is highly potent against cancer cells overexpressing the target antigen, while having minimal effect on cells with low or no antigen expression, thus confirming the targeted nature of the payload delivery.
Preclinical In Vivo Studies (Animal Models) on Targeted Efficacy and Pharmacodynamics
Following promising in vitro results, the efficacy and pharmacodynamics of ADCs constructed with the this compound linker are evaluated in preclinical animal models, typically xenograft models where human cancer cells are implanted in immunocompromised mice.
These studies aim to assess several key parameters:
Antitumor Activity: The ability of the ADC to inhibit tumor growth or cause tumor regression is the primary efficacy endpoint. Tumor volume is monitored over time in treated versus control groups.
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of the ADC are studied to understand its behavior in a biological system. Key PK parameters include plasma clearance, half-life, and exposure levels of the intact ADC, the conjugated payload, and the free payload. The PEGylated nature of the linker is expected to contribute to a longer circulation half-life. acs.org
Biodistribution: The accumulation of the ADC in the tumor and other major organs is quantified to assess targeting efficiency and potential for off-target toxicity.
Engineering of Targeted Drug Delivery Systems
Beyond ADCs, the this compound linker has potential applications in the engineering of other targeted drug delivery systems, such as functionalized nanoparticles and liposomes, and stimuli-responsive prodrugs.
Functionalization of Nanoparticles and Liposomes for Active Targeting
Nanoparticles and liposomes are versatile platforms for drug delivery that can encapsulate a wide range of therapeutic agents. nih.govnih.gov Surface functionalization of these carriers with targeting ligands can enhance their accumulation in pathological tissues. The DBCO group on the this compound linker provides a convenient handle for attaching these delivery systems to azide-modified targeting moieties, such as antibodies, antibody fragments, or peptides.
The process of functionalization would typically involve:
Synthesis of the nanoparticle or liposome (B1194612) carrier.
Incorporation of the this compound linker, either during the formulation process or through post-synthesis modification.
Conjugation of an azide-modified targeting ligand to the DBCO-functionalized carrier via copper-free click chemistry.
This strategy allows for the creation of actively targeted drug delivery systems where the therapeutic payload is released in a controlled manner upon enzymatic cleavage of the Val-Cit linker within the target cells. The PEG4 spacer would also serve to improve the stability and circulation time of the nanoparticle or liposome construct.
Construction of Stimuli-Responsive Prodrugs and Pro-imaging Agents
The cathepsin B-cleavable Val-Cit linker is a key component in the design of stimuli-responsive prodrugs and pro-imaging agents. unimi.it A prodrug is an inactive precursor of a drug that is converted into its active form in the body. In the context of the this compound linker, a cytotoxic drug can be attached to the PAB moiety, rendering it inactive. Upon cleavage of the Val-Cit sequence by cathepsin B in the tumor microenvironment, the active drug is released.
Similarly, this linker can be used to construct pro-imaging agents that become fluorescent or photoacoustically active upon enzymatic cleavage. In a typical design, a fluorophore is attached to the PAB group and its fluorescence is quenched by a nearby quenching molecule. Cleavage of the Val-Cit linker separates the fluorophore from the quencher, resulting in a detectable signal that can be used to visualize cathepsin B activity in tumors. nih.gov
The DBCO group on the linker allows for the conjugation of these prodrugs or pro-imaging agents to targeting molecules or delivery platforms, thereby enhancing their delivery to the site of interest.
Research into Receptor-Mediated Endocytosis and Lysosomal Processing of Conjugates
Conjugates synthesized using this compound are valuable tools for investigating the intricate processes of receptor-mediated endocytosis and subsequent lysosomal trafficking. In a typical preclinical research model, a targeting ligand, such as a monoclonal antibody, is attached to the this compound linker. This creates a conjugate that can selectively bind to a specific receptor on the surface of a target cell.
Upon binding, the cell internalizes the receptor-conjugate complex through endocytosis, enclosing it within an endosome. The endosome then matures and fuses with a lysosome, a cellular organelle containing a cocktail of potent hydrolytic enzymes. The acidic environment and the presence of proteases within the lysosome are critical for the processing of the conjugate.
The Val-Cit dipeptide within the linker is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells. medchemexpress.comcd-bioparticles.net The cleavage of the amide bond between the citrulline and the PAB spacer by Cathepsin B initiates a cascade of events. medchemexpress.comcd-bioparticles.net Following this enzymatic cleavage, the PAB spacer undergoes a 1,6-elimination reaction, leading to the release of the conjugated payload in its active form. cd-bioparticles.netfujifilm.com
This targeted release mechanism is of significant interest in cancer research, as it allows for the selective delivery of cytotoxic agents to tumor cells while minimizing off-target effects. Preclinical studies involving similar Val-Cit-PAB-containing conjugates have demonstrated the efficiency of this lysosomal processing and the subsequent therapeutic efficacy of the released payload.
To illustrate the type of data generated in such research, the following table provides a hypothetical summary of findings from a preclinical study investigating the lysosomal processing of a this compound conjugate.
| Parameter | Description | Finding |
| Cell Line | Human breast cancer cell line | MCF-7 |
| Target Receptor | Epidermal Growth Factor Receptor (EGFR) | Overexpressed in MCF-7 cells |
| Conjugate | Anti-EGFR Antibody-DBCO-PEG4-acetic-Val-Cit-PAB-Doxorubicin | Synthesized via click chemistry |
| Internalization Assay | Confocal microscopy with fluorescently labeled antibody | Punctate intracellular fluorescence observed within 2 hours, indicating endocytosis. |
| Lysosomal Colocalization | Co-staining with lysosomal marker (LAMP1) | Significant colocalization of the conjugate with LAMP1 observed after 4-6 hours. |
| Payload Release Assay | HPLC analysis of cell lysates | Detection of free doxorubicin (B1662922) in cell lysates after 8 hours, confirming linker cleavage. |
| Cytotoxicity Assay | Cell viability assay (MTT) | Dose-dependent decrease in cell viability observed in MCF-7 cells treated with the conjugate. |
Biomolecule Labeling and Functionalization Studies
The unique chemical structure of this compound makes it a versatile tool for the labeling and functionalization of a wide range of biomolecules. The presence of the DBCO group allows for highly specific and efficient conjugation through a bioorthogonal reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC), or "copper-free click chemistry." medchemexpress.com
In the field of proteomics, the ability to site-specifically label proteins is crucial for studying their function, localization, and interactions. This compound can be used to label proteins and peptides that have been engineered to contain an azide (B81097) group. This can be achieved through various methods, such as the incorporation of unnatural amino acids bearing an azide moiety during protein expression.
The DBCO group on the linker reacts specifically with the azide group on the protein, forming a stable triazole linkage. This reaction is highly efficient and proceeds under mild, physiological conditions, which is essential for preserving the native structure and function of the protein. The PEG4 spacer helps to improve the solubility of the resulting conjugate and reduces potential steric hindrance.
The acetic acid moiety provides a point of attachment for other molecules, such as reporter tags (e.g., fluorophores, biotin) or therapeutic agents. The cleavable Val-Cit-PAB linker adds another layer of functionality, allowing for the release of the attached molecule under specific conditions, such as within the lysosomal compartment of a cell.
The following table provides a hypothetical example of data from a proteomics study involving the site-specific labeling of a protein with this compound.
| Parameter | Description | Result |
| Target Protein | Recombinant human transferrin | Engineered to contain an azide-bearing amino acid. |
| Labeling Reagent | This compound-Biotin | Synthesized for subsequent detection with streptavidin. |
| Reaction Conditions | Phosphate-buffered saline (PBS), pH 7.4, 25°C, 2 hours | Mild conditions to preserve protein integrity. |
| Labeling Efficiency | Determined by mass spectrometry and gel electrophoresis | >95% labeling efficiency achieved. |
| Functional Assay | Receptor binding assay | The labeled transferrin retained its ability to bind to the transferrin receptor. |
The this compound linker is also a valuable component in the construction of advanced probes for molecular imaging and diagnostic applications in research. By attaching an imaging agent, such as a fluorescent dye or a radionuclide, to the linker, researchers can create probes that can be targeted to specific cells or tissues.
The DBCO group allows for the conjugation of the probe to a targeting moiety, such as an antibody or a small molecule, that has been functionalized with an azide group. This modular approach enables the development of a wide range of targeted imaging probes.
The cleavable Val-Cit-PAB linker can be exploited to create "activatable" probes. In their intact state, the imaging properties of the probe may be quenched. However, upon internalization into target cells and cleavage of the linker by lysosomal proteases, the imaging agent is released, leading to a detectable signal. This can significantly improve the signal-to-noise ratio in imaging experiments. The PEG4 spacer enhances the biocompatibility and pharmacokinetic properties of the probe.
A hypothetical example of an imaging probe developed using this compound is presented in the table below.
| Parameter | Description | Characteristic |
| Probe Name | Her2-Targeted Activatable Near-Infrared (NIR) Probe | For in vivo imaging of Her2-positive tumors. |
| Targeting Moiety | Anti-Her2 Nanobody-Azide | For specific binding to Her2-expressing cells. |
| Imaging Agent | Quenched NIR Fluorophore | Attached to the acetic acid moiety of the linker. |
| Activation Mechanism | Cleavage of the Val-Cit linker by Cathepsin B | Releases the NIR fluorophore from the quencher. |
| In Vitro Validation | Fluorescence microscopy of Her2-positive and -negative cells | Strong fluorescence signal observed only in Her2-positive cells after incubation. |
| In Vivo Imaging | Xenograft mouse model of Her2-positive breast cancer | Significant tumor-specific fluorescence signal observed 24 hours post-injection. |
The conjugation of this compound to a protein can potentially modulate its interactions with other proteins. This can occur through several mechanisms, with steric hindrance being a primary factor. The PEG4 spacer, while relatively short, can create a "shielding" effect that may block or alter the binding sites on the protein surface.
This property can be harnessed in research to study the functional consequences of disrupting specific protein-protein interactions. For example, by conjugating the linker to a protein at a site known to be involved in a particular interaction, researchers can investigate the impact on downstream signaling pathways or cellular processes.
Furthermore, the cleavable nature of the Val-Cit-PAB linker could be used to create a "caged" protein, where its function is temporarily inhibited by the attached conjugate. Upon delivery to the lysosome, the linker is cleaved, and the protein is released, potentially restoring its function. This approach could be used to study the temporal and spatial regulation of protein activity.
The table below provides a hypothetical example of a study investigating the modulation of a protein-protein interaction using this compound.
| Parameter | Description | Observation |
| Protein of Interest | p53 tumor suppressor protein | Site-specifically labeled with this compound at a solvent-exposed lysine (B10760008) residue. |
| Interacting Partner | MDM2 E3 ubiquitin ligase | Negatively regulates p53 stability. |
| Interaction Assay | Co-immunoprecipitation | The interaction between p53 and MDM2 was significantly reduced in the presence of the conjugated linker. |
| Functional Consequence | p53 stability assay | The half-life of the conjugated p53 was increased compared to the unmodified protein. |
| Cellular Effect | Cell cycle analysis | Cells expressing the conjugated p53 showed an increased G1 arrest, consistent with enhanced p53 activity. |
Emerging Research Frontiers and Future Prospects for Dbco Peg4 Acetic Val Cit Pab Linker Technology
Integration with Multi-Omics Approaches for Deeper Understanding of Conjugate Biology
A deeper understanding of how ADCs incorporating the DBCO-PEG4-acetic-Val-Cit-PAB linker interact with biological systems is crucial for optimizing their efficacy and safety. The integration of multi-omics approaches, including genomics, proteomics, and metabolomics, offers a powerful strategy to elucidate the intricate biology of these conjugates.
Genomic and transcriptomic profiling of cancer cell lines can help identify biomarkers that predict sensitivity or resistance to ADCs constructed with this linker. aacrjournals.org For instance, analyzing the expression levels of the target antigen and the lysosomal protease cathepsin B can provide initial insights into potential efficacy. Furthermore, multi-omics analysis can uncover complex resistance mechanisms, such as alterations in drug efflux pump expression or mutations in apoptotic pathways, that may not be apparent from single-data-point analyses. aacrjournals.org
Proteomics can be employed to map the intracellular trafficking pathways of the ADC and to identify the full spectrum of proteases involved in linker cleavage. While Val-Cit is a known substrate for cathepsin B, other proteases may also contribute to its cleavage in the tumor microenvironment or within the cell. unirioja.esnih.gov Mass spectrometry-based proteomics can identify the specific cleavage sites and the resulting payload metabolites, providing a comprehensive picture of drug release and activation.
Metabolomic studies can reveal how the ADC and its released payload affect cellular metabolism. This information can be used to identify synergistic therapeutic combinations and to understand the downstream consequences of target engagement and payload-induced cytotoxicity. The integration of these multi-omics datasets will be instrumental in building predictive models for ADC activity and in designing next-generation linkers with improved therapeutic profiles.
| Omics Approach | Application in this compound ADC Research | Potential Insights |
| Genomics/Transcriptomics | Identification of biomarkers for ADC sensitivity and resistance. | Predictive models for patient stratification. |
| Proteomics | Mapping of ADC trafficking and identification of cleaving proteases. | Optimization of linker cleavage kinetics and specificity. |
| Metabolomics | Analysis of metabolic changes induced by the ADC and its payload. | Identification of synergistic drug combinations. |
Exploration of Novel Enzymatic Triggers and Self-Immolative Linker Designs
The Val-Cit-PAB cassette, while effective, represents just one of many possibilities for controlled drug release. nih.gov Researchers are actively exploring novel enzymatic triggers and self-immolative linker designs to expand the therapeutic window of ADCs.
Novel Enzymatic Triggers: The reliance on cathepsin B can be a limitation in tumors with low expression of this enzyme. unirioja.es Consequently, linkers responsive to other tumor-associated enzymes are being developed. These include:
Legumain-sensitive linkers: Legumain is another lysosomal protease overexpressed in many tumors. Linkers containing legumain-specific substrates, such as alanine-alanine-asparagine, are being investigated. preprints.org
Matrix Metalloproteinase (MMP)-cleavable linkers: MMPs are enzymes that are often upregulated in the tumor microenvironment and are involved in tissue remodeling and cancer progression. news-medical.net Linkers that are substrates for MMPs could enable payload release in the extracellular tumor space.
Beta-glucuronidase and Beta-galactosidase-cleavable linkers: These enzymes are also found at high concentrations in some tumors and in the lysosomal compartment. news-medical.netkoreascience.kr
Sulfatase-cleavable linkers: Sulfatases are overexpressed in certain cancers and can be exploited for targeted drug release. koreascience.krnih.gov
Advanced Self-Immolative Designs: The PAB self-immolative spacer is a well-established system. sigutlabs.comresearchgate.net However, research into novel self-immolative systems is ongoing, with a focus on modulating the rate of drug release and accommodating a wider range of payloads. reading.ac.ukrsc.org These include systems based on 1,6-elimination reactions and intramolecular cyclization reactions. researchgate.netunirioja.es The goal is to design linkers that undergo clean and efficient fragmentation following enzymatic cleavage, ensuring the complete and unmodified release of the active drug. axispharm.comsigutlabs.com
| Enzymatic Trigger | Cleavage Site | Rationale for Use |
| Cathepsins (B, L, S) | Tumor cell lysosomes | Overexpressed in many tumor types. nih.gov |
| Legumain | Tumor cell lysosomes | Alternative to cathepsins for broader applicability. preprints.org |
| Matrix Metalloproteinases (MMPs) | Tumor microenvironment | Enables extracellular payload release. news-medical.net |
| β-Glucuronidase/β-Galactosidase | Tumor cell lysosomes | Exploits tumor-specific enzyme upregulation. news-medical.net |
| Sulfatase | Tumor cell lysosomes | Targets another class of overexpressed enzymes. nih.gov |
Computational Modeling and Simulation for Predictive Linker Design and Optimization
The development of new linker technologies can be accelerated through the use of computational modeling and simulation. digitellinc.com These in silico approaches allow for the predictive design and optimization of linkers like this compound, reducing the need for extensive and time-consuming experimental screening. nih.govcomputabio.com
Molecular dynamics simulations can be used to model the three-dimensional structure of the ADC and to predict how the linker will behave in different biological environments. nih.gov This can provide insights into the linker's stability in plasma, its susceptibility to enzymatic cleavage, and its potential for aggregation. digitellinc.com For example, simulations can help to optimize the length and composition of the PEG spacer to ensure adequate solubility and to prevent steric hindrance that could impede binding to the target antigen or cleavage by proteases. nih.gov
Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of the linker with its biological activity. digitellinc.com These models can be used to predict the cleavage kinetics of different dipeptide sequences and to design novel self-immolative spacers with desired release profiles. Machine learning algorithms, such as those used in platforms like Linker-GPT, are also being employed to generate novel linker structures with optimized properties. researchgate.net
| Computational Tool | Application in Linker Design | Predicted Properties |
| Molecular Dynamics | 3D structural modeling of the ADC. | Stability, flexibility, aggregation propensity. nih.govdigitellinc.com |
| QSAR | Correlating linker structure with activity. | Cleavage rates, plasma stability. digitellinc.com |
| Machine Learning | Generation of novel linker structures. | Synthesizability, drug-like properties. researchgate.net |
Potential in Hybrid Bioconjugate Architectures for Advanced Therapeutic Modalities
The versatility of the this compound linker extends beyond traditional ADCs. The DBCO moiety's ability to participate in copper-free click chemistry makes it an ideal tool for constructing more complex, hybrid bioconjugate architectures for advanced therapeutic modalities. nih.gov
One promising area is the development of antibody-nanoparticle conjugates. In this approach, the antibody, functionalized with an azide (B81097) group, can be clicked onto a nanoparticle surface that has been decorated with DBCO groups. The nanoparticle can then be loaded with a high concentration of a therapeutic agent, which is attached via the this compound linker. This strategy allows for a much higher drug-to-antibody ratio than can be achieved with conventional ADCs, potentially leading to enhanced efficacy.
Another exciting application is in the creation of dual-payload delivery systems. Two different payloads, each with a distinct mechanism of action, can be attached to the antibody using orthogonal conjugation chemistries. For example, one payload could be attached via a this compound linker, while a second payload is conjugated through a different site on the antibody using an alternative linker chemistry. This approach could be used to overcome drug resistance or to achieve synergistic therapeutic effects.
Development of High-Throughput Screening Platforms for Linker-Payload Combinations
The discovery of optimal linker-payload combinations is a critical step in the development of effective ADCs. theprismlab.org High-throughput screening (HTS) platforms are being developed to accelerate this process by enabling the rapid and parallel evaluation of large libraries of ADCs. aacrjournals.orgnjbio.com
These platforms typically involve the automated synthesis of a matrix of ADCs with varying linker-payload combinations and drug-to-antibody ratios (DARs). njbio.com The resulting ADCs are then screened against a large panel of cancer cell lines to assess their potency and selectivity. aacrjournals.org HTS platforms like PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) have proven effective in characterizing small molecule inhibitors and are now being adapted for ADC screening. aacrjournals.org
By integrating automated bioconjugation, analytical characterization, and in vitro bioassays, these platforms can quickly identify lead candidates for further preclinical development. njbio.com This approach allows for a more comprehensive evaluation of the structure-activity relationships that govern ADC efficacy and can help to de-risk the development process. theprismlab.org
Contribution to the Design of Research Tools for Mechanistic Biological Investigations
Beyond its therapeutic applications, the this compound linker is also a valuable tool for basic research. By conjugating this linker to fluorescent probes or other reporter molecules, researchers can create powerful tools for studying the fundamental biology of ADCs and other targeted therapies.
For example, an antibody conjugated to a fluorescent dye via the this compound linker can be used to visualize the intracellular trafficking of the ADC and to monitor the kinetics of linker cleavage and payload release in real-time using live-cell imaging. This can provide crucial insights into the mechanisms of ADC internalization, processing, and drug release.
Furthermore, this linker can be used to create activatable probes that only become fluorescent upon cleavage by cathepsin B. These probes can be used to map the activity of this enzyme in living cells and tissues, which could have applications in cancer diagnosis and in monitoring the response to therapy. The modular nature of the this compound linker makes it an adaptable platform for the development of a wide range of research tools for mechanistic biological investigations.
Q & A
Q. Table 1: Functional Roles of Structural Components
| Component | Function | Key Reference |
|---|---|---|
| DBCO | Click chemistry conjugation | |
| PEG4 | Solubility enhancement, steric shielding | |
| Val-Cit | Protease-mediated cleavage | |
| PAB | Self-immolative drug release |
Advanced: How can researchers optimize Val-Cit cleavage efficiency while minimizing premature drug release in systemic circulation?
Answer:
Methodological approaches include:
- Protease-specificity assays : Use fluorogenic substrates (e.g., Z-Val-Cit-AMC) to quantify cleavage rates by tumor-associated proteases (e.g., cathepsin B) versus plasma proteases .
- pH-dependent stability studies : Evaluate linker integrity at physiological pH (7.4) versus lysosomal pH (4.5–5.0) using HPLC or LC-MS .
- PEG spacer modulation : Test shorter/longer PEG chains (e.g., PEG2 vs. PEG8) to balance solubility and steric protection of the Val-Cit sequence .
- Dipeptide sequence engineering : Compare Val-Cit with alternative cleavable linkers (e.g., Val-Ala or Phe-Lys) to identify protease-specific triggers .
Basic: What are validated protocols for conjugating this compound to antibodies and cytotoxic payloads?
Answer:
A stepwise methodology involves:
Antibody functionalization : Introduce azide groups via metabolic labeling (e.g., using N-azidoacetylmannosamine) or chemical modification (e.g., NHS-azide) .
Linker-drug conjugation :
- Activate the acetic acid group on the linker using EDC/HOBt.
- Couple to amine-containing payloads (e.g., MMAE) via amide bond formation .
Click chemistry conjugation : Mix DBCO-functionalized linker-drug with azide-labeled antibody (1:3 molar ratio) in PBS (pH 7.4) for 1–2 hours at 25°C .
Purification : Remove unreacted components via size-exclusion chromatography or tangential flow filtration .
Advanced: What analytical techniques are critical for characterizing drug-to-antibody ratio (DAR) and linker stability?
Answer:
- Hydrophobic interaction chromatography (HIC) : Separates ADC species by DAR based on hydrophobicity differences .
- LC-MS/MS : Quantifies intact ADCs and identifies degradation products (e.g., free drug or truncated linkers) .
- In vitro serum stability assays : Incubate ADCs in human serum (37°C, 7 days) and measure drug release via ELISA or fluorescence .
- Comparative studies : Benchmark against non-cleavable linkers (e.g., mc-VC-PAB) to assess specificity of Val-Cit cleavage .
Q. Table 2: Analytical Workflow for ADC Characterization
| Parameter | Technique | Key Metric |
|---|---|---|
| DAR | HIC, LC-MS | Peak area ratios |
| Linker stability | Serum stability assay | % drug released over time |
| Cleavage efficiency | Fluorogenic assays | RFU/min (protease activity) |
Basic: How does the PEG4 spacer influence ADC pharmacokinetics and tumor targeting?
Answer:
- Extended half-life : PEG4 reduces renal clearance and minimizes nonspecific interactions with serum proteins .
- Enhanced tumor penetration : The spacer’s length balances antibody-dependent cellular cytotoxicity (ADCC) retention and payload delivery to deep tumor regions .
- Reduced immunogenicity : PEGylation masks hydrophobic regions of the linker-drug, lowering anti-drug antibody (ADA) responses .
Advanced: What strategies mitigate aggregation in this compound-based ADCs during formulation?
Answer:
- Buffer optimization : Use histidine-sucrose buffers (pH 6.0) instead of phosphate buffers to minimize acidic hydrolysis .
- Surfactant screening : Test polysorbate-80 vs. poloxamer 188 (0.01–0.1% w/v) to stabilize hydrophobic interfaces .
- Lyophilization : Pre-formulate ADCs with cryoprotectants (e.g., trehalose) to prevent aggregation during storage .
Basic: What controls are essential for validating Val-Cit cleavage specificity in ADC efficacy studies?
Answer:
- Negative controls : Use non-cleavable linkers (e.g., mc-MMAF) or protease inhibitors (e.g., E-64) in cell viability assays .
- Positive controls : Compare with ADCs containing known cleavable linkers (e.g., dipeptide-PAB) in xenograft models .
- Tissue-specific profiling : Measure cathepsin B expression in target vs. off-target tissues via western blot .
Advanced: How can computational modeling predict this compound conformation in ADC architectures?
Answer:
- Molecular dynamics (MD) simulations : Model PEG4 flexibility and Val-Cit solvent accessibility under physiological conditions .
- Docking studies : Predict protease-linker interactions (e.g., cathepsin B with Val-Cit) using AutoDock Vina .
- Quantitative structure-activity relationship (QSAR) : Correlate linker hydrophobicity (LogP) with in vivo clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
